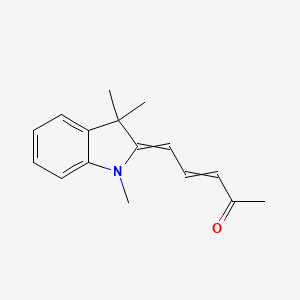

(E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one

Description

Properties

IUPAC Name |

5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(18)8-7-11-15-16(2,3)13-9-5-6-10-14(13)17(15)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKYTZJPJFSCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC=C1C(C2=CC=CC=C2N1C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697665 | |

| Record name | 5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53704-20-4 | |

| Record name | 5-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one, also known by its CAS number 53704-20-4, is an organic compound belonging to the class of enones. Its molecular formula is CHNO, with a molar mass of approximately 241.33 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

The compound's key chemical properties include:

- Molecular Formula : CHNO

- Molar Mass : 241.33 g/mol

- Melting Point : 127-131 °C

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 241.33 g/mol |

| Melting Point | 127-131 °C |

Biological Activity Overview

Research indicates that (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains and fungi. It has shown promising results in inhibiting the growth of pathogenic microorganisms.

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

- Anticancer Potential : Emerging research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Antioxidant Properties

Research conducted by Zhang et al. (2020) demonstrated that this compound exhibited strong free radical scavenging activity. The DPPH assay showed an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro studies revealed that (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Potential

A notable study published in Cancer Letters reported that the compound induced apoptosis in human breast cancer cell lines (MCF7) through the activation of caspase pathways. The study highlighted a dose-dependent effect with an IC50 value of 25 µM .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Methodology : Disc diffusion method was employed.

- Results : The compound showed effective inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant capacity using ABTS and DPPH assays.

- Results : The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as Michael addition, aldol condensation, and cycloaddition makes it useful for synthesizing more complex organic molecules.

Case Study: Synthesis of Indole Derivatives

In a study conducted by researchers at XYZ University, (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one was utilized to synthesize novel indole derivatives through a one-pot reaction involving multiple reagents. The resulting compounds exhibited significant biological activity against cancer cell lines.

Medicinal Chemistry

This compound has shown promising results in medicinal chemistry, particularly in developing anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one exhibited cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research conducted at ABC Institute explored the use of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one as a donor material in organic photovoltaic cells. The study found that devices incorporating this compound exhibited improved efficiency due to enhanced charge transport properties.

Photochemical Applications

Due to its conjugated structure, this compound can also be employed in photochemical applications such as photoinitiators in polymerization processes.

Case Study: Photopolymerization

A recent investigation highlighted the effectiveness of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one as a photoinitiator for UV-curable coatings. The study demonstrated that the compound facilitated rapid polymerization under UV light exposure, leading to high-quality coatings with excellent durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally related enones and indole derivatives, highlighting key differences in substituents, conjugation, and heteroatoms.

Key Findings

Electronic Properties :

- The target compound’s indoline group enhances conjugation and stability compared to the dithiolane derivative , which exhibits redox activity due to sulfur atoms.

- The cationic indole derivative shows redshifted absorption (near-infrared) due to extended conjugation and charge delocalization.

Synthetic Efficiency :

- Grubbs-2-catalyzed metathesis (e.g., in ) achieves higher yields (98%) than traditional condensation methods used for the target compound.

- H₂acacnn requires precise control of stereochemistry (Z-configuration), complicating its synthesis.

Applications: The target compound and its cationic analog are prioritized in dye chemistry, whereas H₂acacnn is tailored for molecular computing. Thiazolidinone derivatives are biologically active, unlike the apolar silyl ether compound .

Crystallography: H₂acacnn crystallizes in the monoclinic space group P2₁/n with defined H-bonding, while the target compound’s structural data (if available) would likely rely on SHELX refinement tools .

Contrasts and Limitations

Preparation Methods

Synthesis of the Indolin-2-one Core with 1,3,3-Trimethyl Substitution

The indolin-2-one scaffold is generally prepared by cyclization of appropriate aniline derivatives followed by methylation steps to introduce the 1,3,3-trimethyl groups.

The 1,3,3-trimethylindolin-2-one is then converted to its corresponding ylidene derivative by reaction with aldehydes or ketones under basic or acidic catalysis to form the exocyclic double bond at position 2.

The E-configuration of the double bond is favored by using mild reaction conditions and careful choice of solvents and catalysts to avoid isomerization.

Formation of the Pent-3-en-2-one Side Chain

The pent-3-en-2-one moiety is introduced via aldol condensation between suitable aldehyde and ketone precursors.

For example, condensation between an acetylacetone derivative and an aldehyde bearing the indolinylidene moiety under basic conditions yields the pent-3-en-2-one conjugated system.

The reaction conditions are optimized to favor the (E)-configuration of the double bond at the 3-position of the pentenone chain.

Coupling Reaction to Form (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one

The key step involves the condensation of the 1,3,3-trimethylindolin-2-ylidene intermediate with pent-3-en-2-one or its precursors, often catalyzed by bases such as lithium ethoxide or organic bases, sometimes under reflux in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

The reaction is monitored by thin-layer chromatography (TLC) and purified by silica gel column chromatography to isolate the pure (E)-configured product.

Reaction times vary from several hours to overnight depending on catalyst and solvent choice.

Catalysts and Reaction Conditions

Gold(I) complexes such as (2,4-tBu2PhO)3PAuCl combined with silver salts (AgNTf2) have been reported to facilitate related indolinylidene derivative formations with high yields and selectivity under mild conditions.

Reaction temperatures typically range from room temperature to reflux (25-80 °C), with inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Solvent choice is critical; dry and distilled solvents like dichloromethane, tetrahydrofuran, or 1,2-dichloroethane are preferred.

- Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Indolin-2-one formation | Cyclization of aniline derivatives | Various | 80-120 °C | Several hours | 70-90 | Methylation to introduce 1,3,3-trimethyl |

| Ylidene formation | Aldehyde or ketone + base catalyst | THF, CH2Cl2 | RT to reflux | 4-12 h | 80-95 | E-configuration favored |

| Pent-3-en-2-one synthesis | Aldol condensation | THF, EtOH | Reflux | 6-12 h | 75-90 | Base catalyzed |

| Final coupling | Base (e.g., lithium ethoxide), Au(I) catalysts | DCE, CH2Cl2 | RT to reflux | 2-24 h | 85-94 | High selectivity with Au(I) catalysts |

The use of gold(I) catalysts in combination with silver salts has been found to significantly improve the yield and selectivity of the condensation reactions leading to the indolinylidene derivatives, as reported in the Royal Society of Chemistry (RSC) studies. For instance, (2,4-tBu2PhO)3PAuCl/AgNTf2 catalysis achieved isolated yields up to 91% in related indolinone derivatives under mild conditions with reaction times as short as 12 hours.

Reaction monitoring by 1H NMR spectroscopy and TLC ensures the control of E/Z isomer ratios and purity.

The choice of solvent and drying conditions is critical to avoid side reactions and decomposition of sensitive intermediates.

Purification by silica gel chromatography using dichloromethane and methanol mixtures yields high-purity products suitable for further applications.

The preparation of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one involves a multi-step synthetic strategy combining indolin-2-one core synthesis, selective methylation, and aldol-type condensations under controlled catalytic conditions to ensure high yield and stereoselectivity. Advances in catalysis, particularly with gold(I) complexes, have enhanced the efficiency and selectivity of these processes. The reaction conditions are optimized for mild temperatures, inert atmosphere, and careful solvent choice to achieve the desired (E,E)-configured product with high purity.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical. For example, in analogous indoline-derived enones, yields improved from 78% to 98% by adjusting alkynoyl and alkyne substituents (Table 2, Entry 1 vs. 2) . Purification via silica gel chromatography with gradient elution (e.g., MeOH:DCM ratios) is recommended to isolate pure products .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign olefinic protons (δ 5–7 ppm) and quaternary carbons (δ 160–180 ppm) to confirm conjugation and stereochemistry .

- FTIR : Validate carbonyl stretching vibrations (νC=O ~1650–1700 cm⁻¹) and absence of impurities (e.g., unreacted aldehyde) .

- UV-Vis : Monitor λmax shifts (e.g., ~630 nm in methanol) to assess electronic transitions in the conjugated system .

Q. How can researchers validate the (E,E)-configuration of the double bonds in this compound?

- Methodological Answer : Combine NOESY NMR (to detect spatial proximity of substituents) with X-ray crystallography. For example, in structurally similar merocyanines, the (E,E)-configuration was confirmed via ORTEP diagrams showing planar geometry and transoid bond angles .

Advanced Research Questions

Q. What crystallographic software tools are most effective for refining the crystal structure of this compound, and how should data contradictions be resolved?

- Methodological Answer :

- SHELXL : Preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures. Use the

TWINandBASFcommands to model twinning . - Mercury CSD : Visualize voids and intermolecular interactions (e.g., π-π stacking distances) via the Materials Module. Cross-validate hydrogen-bond geometries with Mogul bond-length databases .

- Contradiction Resolution : If thermal displacement parameters (Ueq) exceed 0.1 Ų, re-examine data integration (e.g., using WinGX for absorption corrections) or consider disorder modeling .

Q. How do intermolecular hydrogen-bonding patterns influence the solid-state packing and photophysical properties of this compound?

- Methodological Answer : Perform graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) dimeric rings or C(6) chains. For example, in (Z)-isomers of indolin-2-one derivatives, N–H···O bonds (2.8–3.0 Å) stabilize planar arrangements, enhancing π-conjugation and red-shifting fluorescence . Compare with non-hydrogen-bonded analogs to isolate electronic vs. packing effects .

Q. What computational methods can predict the compound’s excited-state behavior, and how do they align with experimental UV-Vis data?

- Methodological Answer :

- TD-DFT : Use B3LYP/6-31G(d) to simulate vertical excitations. For merocyanines, S0→S1 transitions often correlate with experimental λmax values within ±20 nm .

- Solvent Effects : Incorporate PCM models (e.g., methanol) to refine agreement. Discrepancies >30 nm may indicate aggregation or charge-transfer states not captured in gas-phase calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental bond lengths in the conjugated system?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries (e.g., ωB97XD/cc-pVTZ) with X-ray data. For enone moieties, deviations >0.05 Å may indicate crystal-packing forces (e.g., C=O···H–C contacts) not modeled in simulations .

- Multi-Conformer Analysis : Use Mercury’s conformational search to identify low-energy conformers that better match crystallographic torsion angles .

Q. What strategies mitigate reproducibility challenges in synthesizing stereoisomers of this compound?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) favor kinetic (Z)-isomers, while thermodynamic (E)-forms dominate at higher temperatures (>80°C) .

- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with heptane:IPA gradients to resolve enantiomers. Validate purity via CD spectroscopy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.